molecular formula C15H22ClNO2 B4570529 4-[5-(3-chlorophenoxy)pentyl]morpholine

4-[5-(3-chlorophenoxy)pentyl]morpholine

Cat. No.: B4570529
M. Wt: 283.79 g/mol
InChI Key: YVKZXJPZHIVVJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[5-(3-chlorophenoxy)pentyl]morpholine is a useful research compound. Its molecular formula is C15H22ClNO2 and its molecular weight is 283.79 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 283.1339066 g/mol and the complexity rating of the compound is 234. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analytical Methods in Determining Antioxidant Activity

Antioxidant Activity Assessment : The study of antioxidants, including flavonoids and morpholine derivatives, is crucial across multiple domains such as food engineering, medicine, and pharmacy. Various tests such as the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) are utilized to determine the antioxidant activity of compounds. These assays rely on spectrophotometry to monitor reactions involving the transfer of hydrogen atoms or electrons, indicating the potential of morpholine derivatives in acting as antioxidants or participating in redox reactions (I. Munteanu & C. Apetrei, 2021).

Morpholino Oligos in Gene Function Inhibition

Gene Function Studies : Morpholino oligos, part of the morpholine family, are used to inhibit gene function in various model organisms, hinting at the broader applicability of morpholine derivatives in genetic research. These compounds provide a method to study gene function rapidly and with specificity, offering insights into their potential application in biotechnological and pharmaceutical research (J. Heasman, 2002).

Herbicide Toxicity and Environmental Impact

Environmental Science and Toxicology : Research on the environmental impact and toxicity of herbicides, including compounds structurally similar to "4-[5-(3-chlorophenoxy)pentyl]morpholine", is crucial. Studies focus on the persistence of these compounds in the environment and their effects on human health and ecosystems. The toxicological profile and environmental behavior of such compounds are areas of active research, emphasizing the need for studies on their degradation, bioaccumulation, and ecological risks (N. Zuanazzi, N. C. Ghisi, & E. C. Oliveira, 2020).

Properties

IUPAC Name

4-[5-(3-chlorophenoxy)pentyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO2/c16-14-5-4-6-15(13-14)19-10-3-1-2-7-17-8-11-18-12-9-17/h4-6,13H,1-3,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVKZXJPZHIVVJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCCCOC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.